molecular formula C20H15F3N2O2 B5586410 2-phenyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

2-phenyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

Cat. No.: B5586410
M. Wt: 372.3 g/mol
InChI Key: CZIPHKWZUGABAW-ZMOGYAJESA-N
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Description

2-phenyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide typically involves the condensation of 2-phenylacetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-phenyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-phenylacetohydrazide: A precursor in the synthesis of the target compound.

    Trifluoromethyl-substituted furans:

    Hydrazones: A class of compounds with similar functional groups and reactivity.

Uniqueness

2-phenyl-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is unique due to its combination of a phenyl group, a trifluoromethyl group, and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-8-4-7-15(12-16)18-10-9-17(27-18)13-24-25-19(26)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,25,26)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIPHKWZUGABAW-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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